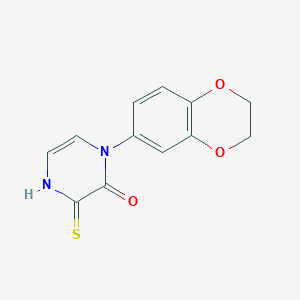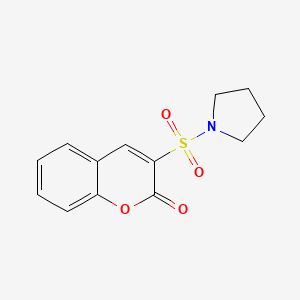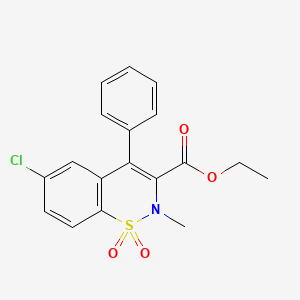![molecular formula C15H16ClNO4S B6515371 6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one CAS No. 950269-97-3](/img/structure/B6515371.png)
6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one, also known as MPSC, is a synthetic organic compound that has been widely studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including those related to enzyme inhibition, drug delivery, and cancer research. The compound has a range of biochemical and physiological effects, and its use in laboratory experiments has been associated with both advantages and limitations.
Aplicaciones Científicas De Investigación
6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one has been used for a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as acetylcholinesterase and proteases. It has also been used as a drug delivery agent, as it can be used to transport drugs to specific cells. Additionally, this compound has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is not yet fully understood. However, it has been suggested that the compound may act as an inhibitor of enzymes by binding to their active sites, thus preventing them from performing their normal functions. Additionally, it has been suggested that this compound may act as a drug delivery agent by binding to the cell membrane, allowing the drug to be transported to the cell.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and proteases. Additionally, it has been shown to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a range of biochemical and physiological effects. Additionally, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to its use. For example, its mechanism of action is not yet fully understood, and it is not yet clear how it interacts with other compounds. Additionally, it is not yet known how it affects the human body in long-term use.
Direcciones Futuras
There are several potential future directions for research on 6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one. Firstly, further research is needed to understand how it interacts with other compounds. Secondly, more research is needed to understand its mechanism of action and how it affects the human body in long-term use. Thirdly, further research is needed to understand its potential applications in cancer research. Finally, further research is needed to develop new synthesis methods for this compound.
Métodos De Síntesis
6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one can be synthesized by a two-step reaction from 4-methylpiperidine and chloroacetyl chloride. Firstly, 4-methylpiperidine is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form 6-chloro-3-chloroacetyl-2H-chromen-2-one. Secondly, this intermediate is reacted with sodium sulfite to form this compound. This synthesis method has been widely used in research laboratories and is relatively straightforward.
Propiedades
IUPAC Name |
6-chloro-3-(4-methylpiperidin-1-yl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-4-6-17(7-5-10)22(19,20)14-9-11-8-12(16)2-3-13(11)21-15(14)18/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMXQLSSQCDMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)methyl]-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515293.png)
![methyl 4-(4-ethylphenyl)-1,1-dioxo-4H-1lambda6-pyrido[3,2-b][1,4]thiazine-2-carboxylate](/img/structure/B6515301.png)
![7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6515309.png)
![2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6515312.png)
![N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6515323.png)
![N-(4-chlorophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515327.png)
![2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6515379.png)
![N-(2,4-difluorophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515386.png)

![1-(3-chlorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515399.png)

![N-[(2-chlorophenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B6515410.png)
![1-(3-chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515416.png)